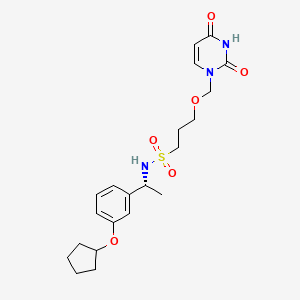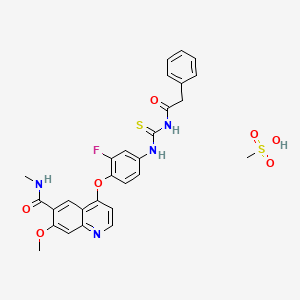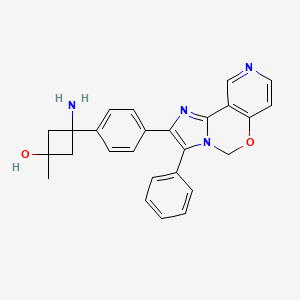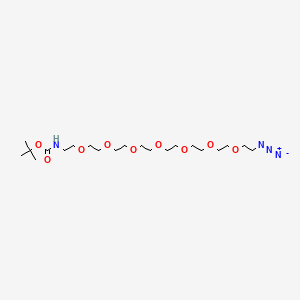
t-boc-N-amido-PEG7-azide
Übersicht
Beschreibung
T-boc-N-amido-PEG7-azide is a polyethylene glycol (PEG)-based PROTAC linker . It contains an azide group and a Boc-protected amino group. The hydrophilic PEG spacer in the molecule increases its solubility in aqueous media .
Synthesis Analysis
The azide group in t-boc-N-amido-PEG7-azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis
The molecular formula of t-boc-N-amido-PEG7-azide is C21H42N4O9 . Its IUPAC name is tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate .Chemical Reactions Analysis
The azide group in t-boc-N-amido-PEG7-azide is reactive with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is commonly used in the synthesis of a series of PROTACs .Physical And Chemical Properties Analysis
T-boc-N-amido-PEG7-azide has a molecular weight of 494.58 g/mol . The compound should be stored under the recommended conditions in the Certificate of Analysis .Wissenschaftliche Forschungsanwendungen
Functionalization of Poly(amido)-based Dendrons and Dendrimers
- t-boc-N-amido-PEG7-azide is used in strain-promoted alkyne azide cycloaddition (SPAAC) for the functionalization of poly(amido)-based dendrons and dendrimers, offering a metal-free method with high yields, ideal for biological applications. This SPAAC strategy allows for the incorporation of PEG chains under mild conditions without metal contamination, making it significant for biomaterials functionalization (Ornelas, Broichhagen, & Weck, 2010).
Development of Amide N-C Cross-Coupling Reactions
- Research has shown that N-acyl-tert-butyl-carbamates (Boc) and N-acyl-tosylamides (Ts) are essential in enabling amide bond N-C cross-coupling reactions with organometallic reagents. These acyclic amides are twisted around the N-C(O) axis, which has implications for the design of new amide cross-coupling reactions (Szostak et al., 2016).
Synthesis of Branched Polyethylene Glycol
- t-boc-N-amido-PEG7-azide plays a role in the synthesis of novel branched polyethylene glycol compounds. These branched PEGs, incorporating t-boc-protected amido groups, have potential applications in various fields, including drug delivery and biomaterials (Li Ke-liang, 2007).
PEGylated Bioreducible Poly(amido amine)s for Gene Delivery
- t-boc-N-amido-PEG7-azide is used in the creation of PEGylated bioreducible poly(amido amine)s, which are significant in gene delivery. These polymers demonstrate low cytotoxicity and can condense DNA into stable, nano-scaled polyplexes, showing potential in non-viral gene therapy applications (Lin & Engbersen, 2011).
Synthesis of Amphiphilic Conetwork Gels for Biomedical Applications
- The synthesis of amphiphilic conetwork gels of poly(amido amine) and poly(β-amino esters) using t-boc-N-amido-PEG7-azide has been reported. These gels have controlled degradation and release behavior, making them useful for controlled release and tissue engineering (Bhingaradiya et al., 2017).
Protein PEGylation Using Monodisperse PEG
- t-boc-N-amido-PEG7-azide is used in transglutaminase-mediated PEGylation of proteins, enabling the direct identification of the sites of protein modification. This approach offers a way to prolong the residence time of proteins in blood while decreasing their immunogenicity, essential for the development of protein-based drugs (Mero et al., 2009).
Preparation of Water-Soluble Nanoparticles
- t-boc-N-amido-PEG7-azide has been utilized in the synthesis of trifluoroethylester-PEG-thiol ligands for creating chemically functional, water-soluble nanoparticles. This method allows for easy attachment of primary-amine-containing molecules to nanoparticles, broadening their potential applications in fields like nanomedicine and targeted drug delivery (Latham & Williams, 2006).
Development of Degradable PEG Hydrogels
- Research has shown the use of t-boc-N-amido-PEG7-azide in the development of degradable, water-swellable PEGs for potential use as drug carriers in cancer therapy. These hydrogels demonstrate controlled drug entrapment and release, making them promising for biomedical applications (Zhang et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42N4O9/c1-21(2,3)34-20(26)23-4-6-27-8-10-29-12-14-31-16-18-33-19-17-32-15-13-30-11-9-28-7-5-24-25-22/h4-19H2,1-3H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEWYWROTJUFAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-boc-N-amido-PEG7-azide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




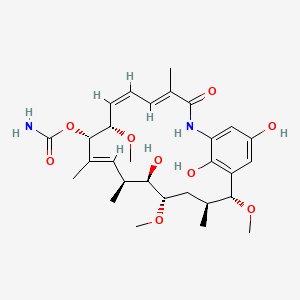
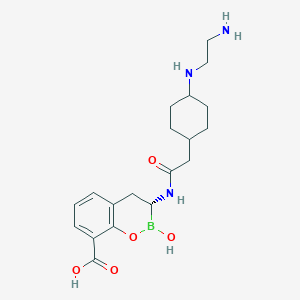
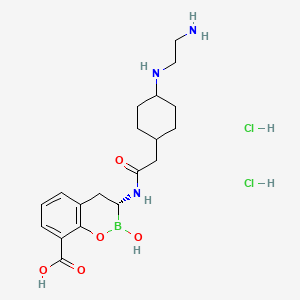
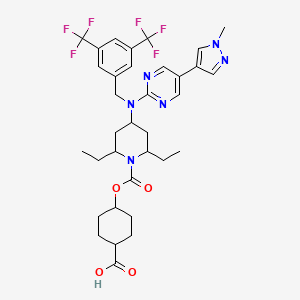
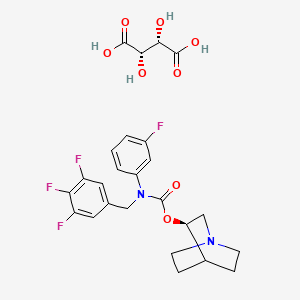
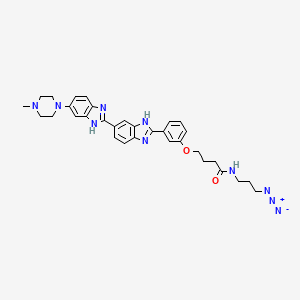
![4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B611157.png)
